Allyl diethylphosphonoacetate

Catalog No.
S677526
CAS No.
113187-28-3
M.F
C9H17O5P
M. Wt
236.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allyl diethylphosphonoacetate

CAS Number

113187-28-3

Product Name

Allyl diethylphosphonoacetate

IUPAC Name

prop-2-enyl 2-diethoxyphosphorylacetate

Molecular Formula

C9H17O5P

Molecular Weight

236.2 g/mol

InChI

InChI=1S/C9H17O5P/c1-4-7-12-9(10)8-15(11,13-5-2)14-6-3/h4H,1,5-8H2,2-3H3

InChI Key

USZLAMOPIWNLPH-UHFFFAOYSA-N

SMILES

CCOP(=O)(CC(=O)OCC=C)OCC

Canonical SMILES

CCOP(=O)(CC(=O)OCC=C)OCC

Organic Synthesis

Allyl diethylphosphonoacetate is a versatile building block in organic synthesis due to the presence of the allyl group and the phosphonate functionality. The allyl group can participate in various reactions, such as alkylations, Claisen rearrangements, and Diels-Alder reactions. The phosphonate group can be readily modified to introduce different functionalities, allowing for the synthesis of diverse organic molecules. For example, allyl diethylphosphonoacetate has been used to prepare:

  • Phosphonic acids: These are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other functional materials [].
  • Nucleosides: These are essential components of nucleic acids and can be used in the development of new drugs and diagnostic tools [].
  • Peptides: These are building blocks of proteins and can be used to study protein structure and function [].

Enzyme Inhibition

Allyl diethylphosphonoacetate can act as an inhibitor for certain enzymes. Enzymes are biological molecules that catalyze various chemical reactions in living organisms. By inhibiting specific enzymes, researchers can gain insights into their function and potential therapeutic applications. For instance, allyl diethylphosphonoacetate has been shown to inhibit:

  • Acetylcholinesterase: This enzyme is involved in the transmission of nerve impulses. Inhibition of this enzyme can be beneficial in treating diseases like Alzheimer's disease and myasthenia gravis [].
  • Serine proteases: These are a class of enzymes involved in various biological processes, including blood clotting and immune function. Inhibition of specific serine proteases can be useful in developing new treatments for cancer and inflammatory diseases [].

Material Science

Allyl diethylphosphonoacetate has potential applications in the development of new materials. The presence of the phosphonate group can impart fire retardant properties, while the allyl group can contribute to crosslinking, leading to the formation of stable polymers. Research is ongoing to explore the use of allyl diethylphosphonoacetate in:

  • Flame retardants: These are chemicals that can slow down or prevent the spread of fire in materials [].
  • Polymers: These are large molecules formed by linking smaller units called monomers. Polymers with specific properties can be tailored for various applications, such as coatings, adhesives, and electronics [].

Allyl diethylphosphonoacetate is an organophosphorus compound characterized by the presence of an allyl group and a phosphonate functional group. Its chemical formula is C9H17O5PC_9H_{17}O_5P, and it is commonly used in organic synthesis due to its reactivity and versatility. The compound features an allyl moiety, which can participate in various

Allyl diethylphosphonoacetate is primarily utilized as a reactant in several key organic reactions:

  • Horner-Wadsworth-Emmons Reaction: This reaction involves the formation of alkenes from carbonyl compounds, where allyl diethylphosphonoacetate acts as a phosphonate reagent. The resulting alkenes are typically generated with high regioselectivity and are predominantly in the E configuration .
  • Pauson-Khand Reaction: The compound can also be employed to prepare phosphonate-functionalized cyclopentenones through regioselective reactions, showcasing its utility in synthesizing complex molecular architectures .
  • Alkylation and Rearrangement Reactions: The allyl group facilitates participation in alkylation processes and Claisen rearrangements, expanding its application scope in synthetic methodologies.

Allyl diethylphosphonoacetate can be synthesized through several methods:

  • Phosphonylation of Allyl Alcohol: This method involves the reaction of allyl alcohol with diethyl phosphite, leading to the formation of the desired phosphonate ester.
  • Allylation of Phosphonates: Another approach includes the allylation of diethyl phosphonoacetate using suitable reagents under controlled conditions to yield allyl diethylphosphonoacetate.
  • Modification of Existing Phosphonates: By employing various coupling reactions, existing phosphonates can be modified to introduce the allyl group effectively .

Unique FeaturesDiethyl PhosphonatePhosphonate esterOrganic synthesis, pharmaceuticalsLacks the allyl group, less reactiveTriethyl PhosphonoacetatePhosphonate esterHorner-Wadsworth-Emmons reactionMore stable, often used for different reactionsAllyl Diethyl PhosphatePhosphate esterCatalytic oxidationsSimilar reactivity but different functional groupsMethyl Diethyl PhosphonatePhosphonate esterSynthesis of bioactive compoundsMethyl group instead of allyl

Allyl diethylphosphonoacetate stands out due to its specific reactivity associated with the allyl group, allowing it to participate in unique synthetic pathways that other similar compounds may not facilitate. Its role in reactions like the Horner-Wadsworth-Emmons reaction further emphasizes its importance in organic synthesis.

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Allyl P,P-diethylphosphonoacetate

Dates

Modify: 2023-08-15

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